methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate
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Overview
Description
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is an organic compound with the molecular formula C13H12N2O2S It consists of a benzoate ester linked to a pyrimidine ring via a thioether linkage
Scientific Research Applications
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoate with pyrimidine-2-thiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of pyrimidine-2-thiol attacks the bromomethyl group of 4-(bromomethyl)benzoate, resulting in the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(pyridin-2-ylthio)methyl]benzoate
- Methyl 4-[(pyrimidin-4-ylthio)methyl]benzoate
- Methyl 4-[(pyrimidin-5-ylthio)methyl]benzoate
Uniqueness
Methyl 4-[(pyrimidin-2-ylthio)methyl]benzoate is unique due to the specific positioning of the thioether linkage and the pyrimidine ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 4-(pyrimidin-2-ylsulfanylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-12(16)11-5-3-10(4-6-11)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLODTCSGMYDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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